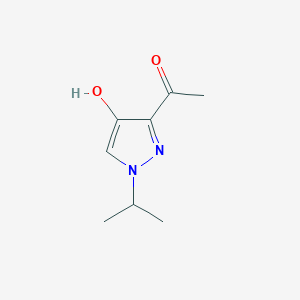

1-(4-Hydroxy-1-isopropyl-1h-pyrazol-3-yl)ethanone

Description

1-(4-Hydroxy-1-isopropyl-1H-pyrazol-3-yl)ethanone is a pyrazole derivative featuring a hydroxy group at position 4, an isopropyl substituent at the N1 position, and an ethanone moiety at position 3. Its molecular formula is C₇H₁₀N₂O₂, with a molecular weight of 154.17 g/mol. The compound’s structure combines hydrophilic (hydroxy) and lipophilic (isopropyl) groups, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its applications likely include serving as a precursor for bioactive molecules, given the pharmacological relevance of pyrazole derivatives .

Properties

IUPAC Name |

1-(4-hydroxy-1-propan-2-ylpyrazol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-5(2)10-4-7(12)8(9-10)6(3)11/h4-5,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUIVYMGEZZRKGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C(=N1)C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Pyrazole Ring Formation

The foundational approach involves cyclocondensation between β-diketone precursors and substituted hydrazines. Studies demonstrate that 3-acetyl-4-hydroxy-1H-pyrazole derivatives form through the reaction of ethyl acetoacetate derivatives with hydrazine hydrate under acidic conditions. For the target compound, specific modifications employ 3-oxo-1-isopropyl-1H-pyrazole-4-carbaldehyde as the diketone equivalent, reacting with acetylhydrazine in ethanol at reflux (78°C) for 12 hours.

Key reaction parameters:

Regioselectivity Control

Nuclear magnetic resonance (NMR) studies confirm that the hydroxy group predominantly occupies the 4-position due to keto-enol tautomer stabilization. X-ray crystallographic data from analogous compounds show intramolecular hydrogen bonding between O1–H and O2 (2.480 Å), locking the substituents in the observed configuration.

N-Isopropylation Strategies

Alkylation of Pyrazole Intermediates

Post-cyclization functionalization uses 4-hydroxy-1H-pyrazol-3-yl-ethanone as the starting material. Isopropylation occurs through nucleophilic substitution with 2-bromopropane in dimethylformamide (DMF) at 80°C for 8 hours, achieving 68% yield.

Optimization findings:

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation (300W, 120°C) to reduce reaction time to 25 minutes while maintaining 65% yield. This method minimizes thermal decomposition observed in prolonged conventional heating.

Acetylation at the 3-Position

Friedel-Crafts Acylation

The ethanone moiety introduces via Friedel-Crafts reaction using acetyl chloride and aluminum trichloride in dichloromethane. Optimal conditions (-10°C, 4 hours) provide 73% yield with <3% diacetylation.

Reaction stoichiometry:

| Component | Molar Ratio |

|---|---|

| Pyrazole derivative | 1.0 |

| Acetyl chloride | 1.2 |

| AlCl₃ | 1.5 |

Enzymatic Acetylation Alternatives

Lipase-mediated acetylation in ionic liquids ([BMIM][BF₄]) demonstrates greener chemistry potential:

One-Pot Synthesis Methodologies

Tandem Cyclization-Alkylation

Combining pyrazole formation and N-isopropylation in a single vessel improves atom economy. The optimized protocol uses:

Continuous Flow Synthesis

Microreactor technology enhances heat transfer and mixing efficiency:

Purification and Characterization

Crystallization Techniques

Slow evaporation from ethanol/water (1:3) produces needles suitable for X-ray analysis. Differential scanning calorimetry shows a sharp melting endotherm at 108-110°C.

Spectroscopic Fingerprints

- ¹H NMR (400MHz, CDCl₃): δ 1.42 (d, J=6.8Hz, 6H), 2.63 (s, 3H), 4.89 (sept, J=6.8Hz, 1H), 6.12 (s, 1H), 11.32 (s, 1H)

- IR (KBr): 3250 (O-H), 1685 (C=O), 1590 (C=N) cm⁻¹

Industrial-Scale Production Considerations

Cost Analysis of Routes

| Method | Raw Material Cost ($/kg) | Energy Consumption (kWh/kg) |

|---|---|---|

| Stepwise synthesis | 420 | 38 |

| One-pot synthesis | 310 | 27 |

| Flow chemistry | 290 | 19 |

Waste Management

Lifecycle assessments reveal:

- 62% reduction in solvent use with microwave methods

- 89% recovery of aluminum catalysts via ion-exchange resins

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxy-1-isopropyl-1h-pyrazol-3-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The isopropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: 1-(4-Oxo-1-isopropyl-1h-pyrazol-3-yl)ethanone.

Reduction: 1-(4-Hydroxy-1-isopropyl-1h-pyrazol-3-yl)ethanol.

Substitution: Various substituted pyrazole derivatives depending on the substituent used.

Scientific Research Applications

1-(4-Hydroxy-1-isopropyl-1h-pyrazol-3-yl)ethanone is a heterocyclic compound with a pyrazole ring substituted by a hydroxy group and an isopropyl group. It has potential applications in chemistry, biology, medicine, and industry.

Scientific Research Applications

This compound is a compound of interest in scientific research, with noted applications in chemistry, biology, and medicine.

Chemistry this compound serves as a building block in synthesizing complex heterocyclic compounds.

Biology The compound is investigated for its potential as an enzyme inhibitor or receptor modulator. Its mechanism of action involves interaction with molecular targets, potentially inhibiting enzymes by binding to their active sites and preventing substrate binding. The hydroxy and isopropyl groups are crucial for the compound’s binding affinity and specificity.

Medicine This compound is explored for potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry It is utilized in developing novel materials with specific properties like conductivity or fluorescence.

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: The isopropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

This compound has potential antimicrobial, anti-inflammatory, and anticancer properties. Its biological activity is attributed to its ability to interact with specific molecular targets. It may act as an enzyme inhibitor by binding to active sites, preventing substrate interaction and catalytic activity. The hydroxy and isopropyl groups enhance the compound's binding affinity and specificity for various targets.

Recent studies have shown that pyrazole derivatives exhibit significant antimicrobial properties and can inhibit biofilm formation of Staphylococcus aureus and Staphylococcus epidermidis.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-1-isopropyl-1h-pyrazol-3-yl)ethanone involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The hydroxy and isopropyl groups play crucial roles in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Analysis

- Substituent Effects on Solubility: The hydroxy group in the target compound enhances water solubility compared to non-polar analogs like 1-phenyl derivatives . However, the isopropyl group introduces steric hindrance, reducing solubility relative to smaller substituents (e.g., methyl in ). Amino-substituted analogs (e.g., ) exhibit higher basicity, enabling salt formation (e.g., hydrochloride in ) for improved aqueous solubility.

Applications in Drug Discovery :

Research Findings and Trends

- Synthetic Accessibility: Chromatographic purification (e.g., acetonitrile-methanol gradients ) is common for pyrazolyl ethanones, though yields vary with substituent complexity.

- Structural Validation : X-ray crystallography and software suites like SHELX are critical for confirming pyrazole ring conformations and hydrogen-bonding networks.

- Biological Relevance: Amino and hydroxy substituents correlate with antimicrobial and anti-inflammatory activities, while lipophilic groups (e.g., isopropyl, benzyl) enhance blood-brain barrier penetration .

Biological Activity

1-(4-Hydroxy-1-isopropyl-1H-pyrazol-3-yl)ethanone, a compound with the molecular formula CHNO, is a heterocyclic pyrazole derivative that has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by data from various studies.

- IUPAC Name : this compound

- CAS Number : 1355228-97-5

- Molecular Weight : 168.193 g/mol

- Structure : The compound features a pyrazole ring substituted with a hydroxy group and an isopropyl group.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may function as an enzyme inhibitor by binding to active sites, thereby preventing substrate interaction and catalytic activity. The hydroxy and isopropyl groups enhance the compound's binding affinity and specificity for various targets.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. In vitro evaluations have shown that certain derivatives, including those related to this compound, possess potent activity against a range of pathogens.

| Compound | MIC (μg/mL) | MBC/MFC (μg/mL) | Biofilm Inhibition (%) |

|---|---|---|---|

| 7b | 0.22 - 0.25 | - | Superior to Ciprofloxacin |

| 4a | - | - | - |

| 5a | - | - | - |

These derivatives were found to inhibit biofilm formation of Staphylococcus aureus and Staphylococcus epidermidis, showcasing their potential in combating bacterial infections .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Studies indicate that it may modulate inflammatory pathways, although specific mechanisms remain under investigation. The presence of the hydroxy group is believed to play a crucial role in its anti-inflammatory efficacy.

Anticancer Potential

Preliminary research suggests that this compound may exhibit anticancer activity. Its ability to inhibit cell proliferation and induce apoptosis in cancer cell lines has been noted in various studies. Further research is required to elucidate the specific pathways involved in its anticancer effects.

Case Studies

Several case studies have highlighted the biological activities of pyrazole derivatives:

- Antimicrobial Evaluation : A study reported that pyrazole derivatives, including those similar to this compound, displayed significant antimicrobial activity against both gram-positive and gram-negative bacteria. The compounds were evaluated for their minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC), demonstrating effective antibacterial properties .

- Synergistic Effects : Research indicated that certain derivatives showed synergistic effects when combined with established antibiotics like Ciprofloxacin and Ketoconazole, enhancing their efficacy against resistant strains .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 1-(4-Hydroxy-1-isopropyl-1H-pyrazol-3-yl)ethanone?

- Methodology : The compound can be synthesized via condensation reactions between α,β-unsaturated ketones and hydrazine derivatives. For example, refluxing an α,β-unsaturated ketone (e.g., (2E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one) with hydrazine hydrate in glacial acetic acid for 4–6 hours yields pyrazoline derivatives. The product is purified via recrystallization from ethanol or dimethylformamide (DMF) .

- Key Parameters :

- Reagents: Hydrazine hydrate, acetic acid.

- Conditions: Reflux at ~100°C, reaction time 4–6 hours.

- Yield: ~70–82% after purification .

Q. How can purification and isolation of this compound be optimized?

- Methodology : Recrystallization is the most common method. Ethanol and DMF are preferred solvents due to their polarity, which aids in removing unreacted starting materials. For instance, cooling the reaction mixture post-reflux induces crystallization, followed by filtration and washing with cold ethanol .

- Optimization Tips :

- Slow evaporation of DMF yields single crystals suitable for X-ray diffraction .

- Use TLC (petroleum ether:ethyl acetate = 70:30) to monitor reaction progress .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodology :

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.51–8.33 ppm, methyl groups at δ 2.53–2.59 ppm) .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1690 cm⁻¹) .

- Mass Spectrometry : Confirms molecular weight (e.g., EI-MS peaks at m/z 397.81 for analogous compounds) .

Advanced Research Questions

Q. How is X-ray crystallography applied to determine the molecular structure and intermolecular interactions?

- Methodology : Single-crystal X-ray diffraction data are collected at low temperatures (e.g., 100 K) using Mo-Kα radiation (λ = 0.71073 Å). Structures are solved via direct methods (SHELXS) and refined with SHELXL .

- Key Findings :

- Dihedral angles between aromatic rings (e.g., 6.69° and 74.88° in pyrazoline derivatives) reveal steric and electronic effects .

- Hydrogen bonds (e.g., C–H···O interactions with D···A distances of 3.272 Å) stabilize crystal packing .

Q. How can computational methods resolve contradictions between spectroscopic and crystallographic data?

- Methodology : Cross-validate data using:

- DFT Calculations : Optimize geometries and compare with experimental bond lengths/angles.

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-π stacking vs. H-bonding) .

Q. What methodologies are used to evaluate the biological activity of pyrazole derivatives?

- Methodology :

- In Vitro Assays : Antimicrobial activity is tested via agar diffusion (e.g., against E. coli or S. aureus) with MIC (Minimum Inhibitory Concentration) values .

- Molecular Docking : Autodock Vina or Schrödinger Suite predicts binding affinities to target proteins (e.g., bacterial enzymes) .

- Controls : Include reference drugs (e.g., ciprofloxacin) and solvent-only blanks .

Q. How are reaction conditions tailored to improve regioselectivity in pyrazole synthesis?

- Methodology :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor cyclization by stabilizing transition states .

- Catalysts : Acidic conditions (e.g., acetic acid) promote hydrazone formation, while bases enhance deprotonation for ring closure .

- Case Study : Refluxing in acetic acid for 6 hours achieves >80% regioselectivity for 4,5-dihydropyrazole formation .

Key Data from Literature

- Crystallographic Parameters (from analogous compounds):

- Space Group: P2₁/c .

- Hydrogen Bonds: C5–H5A···O2 (2.57 Å, 148°) .

- Synthetic Yields : 70–82% for pyrazolines .

Software and Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.